molecular formula C18H19FN6O3 B2872083 1-(3,4-dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 921150-90-5

1-(3,4-dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2872083
CAS No.: 921150-90-5
M. Wt: 386.387
InChI Key: IXCFPMSOFRQGNU-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 921150-90-5) is a synthetic organic compound with a molecular formula of C18H19FN6O3 and a molecular weight of 386.4 g/mol . This urea derivative is characterized by a 1,5-disubstituted tetrazole ring system, a scaffold of significant interest in medicinal chemistry and drug discovery. Tetrazole-based compounds are frequently explored for their diverse biological activities and their ability to mimic carboxylate groups, which can enhance metabolic stability and bioavailability . Research into analogous tetrazole-containing compounds has identified potent, non-covalent inhibitors of enzymes like caspase-1, a key regulator of the innate immune response and inflammation . This suggests potential research applications for this compound in investigating inflammatory pathways, neurodegenerative diseases, and other conditions linked to inflammasome overactivation . The structure features a 3,4-dimethoxybenzyl group and a 3-fluorophenyl moiety attached to the tetrazole ring, which may be utilized in structure-activity relationship (SAR) studies to optimize interactions with hydrophobic enzyme pockets . This product is intended for non-human research applications in fields such as medicinal chemistry, biochemistry, and pharmacology. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O3/c1-27-15-7-6-12(8-16(15)28-2)10-20-18(26)21-11-17-22-23-24-25(17)14-5-3-4-13(19)9-14/h3-9H,10-11H2,1-2H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCFPMSOFRQGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, known by its CAS number 1797897-34-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C19H23FN2O4C_{19}H_{23}FN_2O_4
  • Molecular Weight : 362.4 g/mol

The structure consists of a dimethoxybenzyl moiety and a tetrazole ring, which are known to enhance biological activity through various mechanisms.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrazole derivatives. The incorporation of the tetrazole ring in the structure of this compound suggests it may exhibit significant cytotoxicity against various cancer cell lines.

A study evaluating similar tetrazole compounds reported promising results in inhibiting cell proliferation in cancer models, particularly through the modulation of key signaling pathways involved in tumor growth and survival .

Anti-inflammatory Properties

In addition to antitumor effects, compounds containing similar structural motifs have demonstrated anti-inflammatory activities. The presence of methoxy groups is often associated with enhanced anti-inflammatory effects due to their ability to modulate inflammatory mediators .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The urea moiety can interact with various enzymes, potentially inhibiting pathways critical for tumor growth.
  • Receptor Modulation : The compound may bind to specific receptors involved in inflammation and cancer progression, altering their activity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorSignificant cytotoxicity in cancer cell lines
Anti-inflammatoryModulation of inflammatory mediators
AntimicrobialPotential activity against bacterial strains

Study Insights

In a study examining related compounds, it was found that modifications to the tetrazole structure significantly influenced biological activity. For example, compounds with fluorinated phenyl groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts . This suggests that further optimization of this compound could lead to more potent derivatives.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 3,4-dimethoxybenzyl group in the target compound introduces electron-donating methoxy groups, which may enhance solubility and alter electronic interactions compared to electron-withdrawing halogens (e.g., fluoro, chloro) in analogs .
  • Melting Points : Halogenated analogs exhibit higher melting points (e.g., 268–270°C for 2,4-difluorophenyl derivative), likely due to stronger intermolecular forces (e.g., halogen bonding). The target compound’s dimethoxy groups may reduce crystallinity, lowering its melting point relative to halogenated analogs .
  • Synthetic Accessibility: Yields for halogenated analogs range from 56% to 98%, suggesting efficient synthetic routes.

Urea Derivatives with Thiazole and Piperazine Moieties

reports urea compounds with thiazole-piperazine scaffolds, such as 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a). These compounds exhibit higher molecular weights (~484–602 Da) due to extended heterocyclic systems, contrasting with the target compound’s simpler structure (~420 Da estimated).

Key Comparisons :

  • Pharmacokinetics : The target compound’s lower molecular weight and lack of a hydrophilic piperazine-thiazole system may improve membrane permeability but reduce target specificity compared to ’s analogs .
  • The target compound’s tetrazole and dimethoxy groups may favor hypoglycemic or antihypertensive effects, as seen in related urea-tetrazole analogs .

Tetrazole-Urea Compounds with Trifluoromethyl Groups

and highlight compounds like 1-(4-Bromo-2-(1H-tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (99+% purity) and substituted ureas with trifluoromethylquinoline-tetrazole groups.

Key Comparisons :

  • The target compound’s dimethoxy groups balance lipophilicity (logP ~2.5–3.0 estimated), favoring oral bioavailability .
  • Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, whereas the target’s methoxy groups may undergo demethylation, requiring structural optimization for prolonged half-life .

Carbamate and Urea-Tetrazole Hybrids

describes carbamate-urea-tetrazole hybrids (e.g., compounds 10a-e and 11a-e) with quinoline moieties.

Key Comparisons :

  • Mechanistic Diversity: The quinoline moiety in ’s compounds may confer DNA intercalation or topoisomerase inhibition, absent in the target compound. The target’s dimethoxybenzyl group could instead modulate adrenergic or adenosine receptors .

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